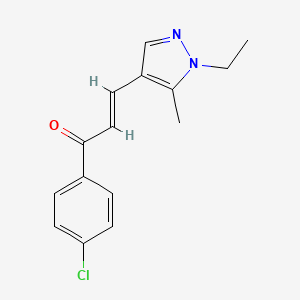
1-(4-chlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research. This compound is also known as Clomazone and is a herbicide that is used to control the growth of weeds in various crops. Clomazone is a member of the pyrazolone family and is synthesized using various methods.
Mécanisme D'action
Clomazone works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are required for photosynthesis and protect plants from oxidative stress. Clomazone inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of phytoene, a precursor of carotenoids, which is toxic to plants, resulting in their death.
Biochemical and Physiological Effects
Clomazone has been found to have various biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, which leads to the accumulation of phytoene, resulting in the death of plants. Additionally, Clomazone has been found to induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. Clomazone has also been found to affect the expression of various genes involved in the biosynthesis of carotenoids and stress response in plants.
Avantages Et Limitations Des Expériences En Laboratoire
Clomazone has several advantages for lab experiments. It is a potent herbicide that can be used to control the growth of weeds in various crops. Additionally, Clomazone has been found to have antifungal, antibacterial, and antiviral properties, making it a promising candidate for drug development. However, Clomazone also has some limitations. It is toxic to plants and can cause damage to the environment if not used properly. Additionally, Clomazone has been found to have some negative effects on non-target organisms such as insects and microorganisms.
Orientations Futures
There are several future directions for the study of Clomazone. One area of research is the development of new herbicides based on Clomazone. Researchers are exploring the use of Clomazone as a potential treatment for various diseases, including cancer, fungal infections, and viral infections. Additionally, researchers are studying the environmental impact of Clomazone and developing new methods to reduce its toxicity to non-target organisms. Finally, researchers are exploring the use of Clomazone in combination with other herbicides to develop more effective weed control strategies.
Conclusion
In conclusion, Clomazone is a chemical compound that has gained significant attention in scientific research. It is a potent herbicide that is used to control the growth of weeds in various crops. Additionally, Clomazone has been found to have antifungal, antibacterial, and antiviral properties, making it a promising candidate for drug development. Clomazone works by inhibiting the biosynthesis of carotenoids in plants and has various biochemical and physiological effects. Clomazone has several advantages for lab experiments but also has some limitations. Finally, there are several future directions for the study of Clomazone, including the development of new herbicides, the study of its environmental impact, and the exploration of its potential use in drug development.
Applications De Recherche Scientifique
Clomazone has been extensively studied for its herbicidal properties. It is used to control the growth of various weeds in crops such as soybean, cotton, and corn. Clomazone has been found to be effective in controlling broadleaf and grassy weeds, making it a popular choice for farmers. Additionally, Clomazone has been studied for its potential use in the treatment of various diseases. It has been found to have antifungal, antibacterial, and antiviral properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-3-18-11(2)13(10-17-18)6-9-15(19)12-4-7-14(16)8-5-12/h4-10H,3H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEXOYDVDDSNES-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



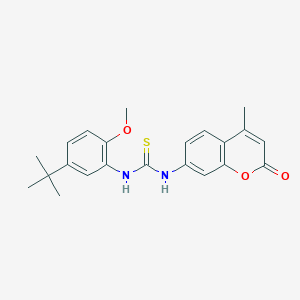
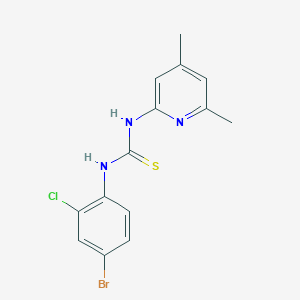
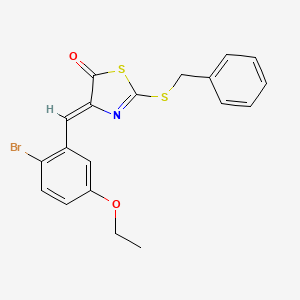
![N-mesityl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4695943.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4695952.png)

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4695965.png)
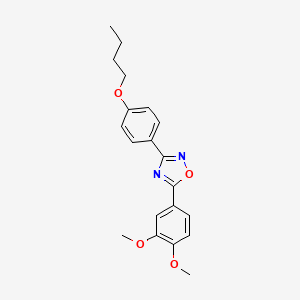
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4695983.png)
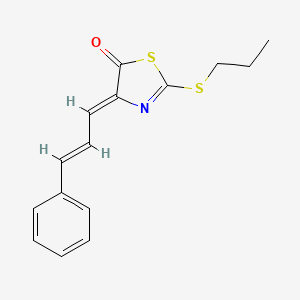
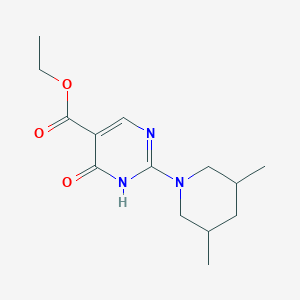
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4696011.png)
![N-(2-fluorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4696014.png)
